Isometheptene mucate

Übersicht

Beschreibung

Isometheptene mucate is a sympathomimetic amine commonly used in the treatment of migraines and tension headaches due to its vasoconstricting properties. This compound causes the constriction of blood vessels, which helps alleviate the symptoms associated with these conditions .

Wirkmechanismus

Target of Action

Isometheptene mucate, also known as Octin mucate, primarily targets the sympathetic nervous system . It interacts with cell surface adrenergic receptors , which play a crucial role in the regulation of smooth muscle activation .

Mode of Action

This compound is an indirect-acting sympathomimetic . Its mode of action arises through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . This interaction with its targets results in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Biochemical Pathways

The biochemical pathways affected by this compound involve the sympathetic nervous system and the intracellular calcium signaling pathway . The activation of the sympathetic nervous system and the subsequent vasoconstriction are the primary downstream effects of these pathways .

Pharmacokinetics

It’s known that the compound is used for the treatment of acute migraine attacks, usually in combination with other analgesics . This suggests that the compound has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to exert its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve vasoconstriction . By activating the sympathetic nervous system, it causes constriction of blood vessels, including arteries and veins . This results in the relief of painful spasms, making it useful in the treatment of migraines and tension headaches .

Biochemische Analyse

Biochemical Properties

Isometheptene mucate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an indirect-acting sympathomimetic, which means it stimulates the sympathetic nervous system . The compound interacts with adrenergic receptors on the surface of smooth muscle cells, leading to the activation of the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and subsequent vasoconstriction .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction . This interaction triggers a signal transduction cascade that increases intracellular calcium levels, resulting in smooth muscle contraction . Additionally, this compound can displace catecholamines from vesicles inside neurons, leading to sympathetic responses .

Molecular Mechanism

The molecular mechanism of this compound involves its vasoconstricting properties, which arise through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . The signal transduction cascade involves increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the enantiomers of this compound have been shown to have different vasoactive profiles, with (S)-isometheptene inducing more pronounced vasopressor responses than ®-isometheptene . These temporal effects are crucial for understanding the compound’s efficacy and safety in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to more significant vasopressor responses . For example, treatment with 30 mg/kg of the ®-isomer of this compound significantly increased trigeminal thresholds in rat models, indicating its efficacy in reducing trigeminal sensitivity . High doses can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors in the sympathetic nervous system . The compound can displace catecholamines from vesicles inside neurons, leading to the release of epinephrine and norepinephrine . These interactions play a crucial role in the compound’s vasoconstricting properties and its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with adrenergic receptors and transporters . The compound’s vasoconstricting properties are mediated by its ability to interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . This interaction also influences the compound’s localization and accumulation within specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its interaction with adrenergic receptors on the surface of smooth muscle cells . The compound’s vasoconstricting properties are mediated by its ability to activate the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and vasoconstriction, highlighting the importance of the compound’s subcellular localization in its overall pharmacological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isometheptene mucate is synthesized through a series of chemical reactions involving the starting material, 6-dimethylhept-5-en-2-amine. The synthesis typically involves the following steps:

Alkylation: The starting material undergoes alkylation to introduce the necessary functional groups.

Hydrogenation: The intermediate product is then hydrogenated to reduce any double bonds.

Mucate Formation: The final step involves the reaction of the amine with mucic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Isometheptene mucate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Isometheptene mucate acts as a non-ergot vasoconstrictor, which helps alleviate headache symptoms by constricting dilated blood vessels in the cranial region. It is often combined with other analgesics to enhance its efficacy. The drug is typically administered in combination formulations that include acetaminophen and dichloralphenazone, which further contribute to its analgesic and sedative effects.

Clinical Applications

-

Migraine Treatment

- This compound is commonly prescribed for the acute treatment of migraines. Clinical studies have demonstrated its effectiveness when used alone or in combination with other agents such as acetaminophen and dichloralphenazone.

- A notable comparative study assessed the efficacy of this compound combined with acetaminophen and dichloralphenazone against sumatriptan succinate, a widely used triptan for migraine relief. The results indicated no statistically significant difference in efficacy between the two treatments, although this compound showed a potential advantage in reducing headache recurrence and improving functional disability .

- Tension-Type Headaches

- Menstrual Cramps

Combination Drug Products

This compound is frequently found in combination drug products (CDPs). Two prominent formulations include:

| Product Name | Components | Indications |

|---|---|---|

| IDA | This compound, acetaminophen, dichloralphenazone | Tension headaches, migraines |

| ICA | This compound, acetaminophen, caffeine | Tension headaches, migraines |

These products have been evaluated under the Drug Efficacy Study Implementation (DESI) process and are considered effective for their intended uses .

Case Studies and Research Findings

- A multicenter, double-blind study involving 137 patients compared the safety and efficacy of this compound with sumatriptan succinate. The findings suggested that both treatments were safe and effective for early intervention in migraine attacks, with this compound potentially offering better outcomes regarding headache recurrence severity .

- Historical data from FDA reviews indicate that isometheptene was initially approved for safety in 1948, with subsequent evaluations confirming its efficacy as part of combination therapies for migraines and other indications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Heptaminol

- Methylhexanamine

- Tuaminoheptane

Uniqueness

Isometheptene mucate is unique due to its specific combination of vasoconstrictive properties and its effectiveness in treating migraines and tension headaches. Unlike other sympathomimetic amines, it is often used in combination with other agents like acetaminophen and dichloralphenazone to enhance its therapeutic effects .

Biologische Aktivität

Isometheptene mucate is a sympathomimetic amine primarily used in the treatment of migraines and tension-type headaches. This compound exhibits significant biological activity through its vasoconstrictive properties, which are mediated by its interaction with adrenergic receptors. This article explores the biological activity of this compound, including its mechanism of action, clinical applications, case studies, and safety profile.

This compound acts as an indirect sympathomimetic agent. Its vasoconstricting effects are primarily due to the activation of the sympathetic nervous system, leading to increased levels of norepinephrine and epinephrine. The following outlines its mechanism:

- Adrenergic Receptor Activation : Isometheptene interacts with adrenergic receptors on vascular smooth muscle cells, triggering a cascade that increases intracellular calcium levels.

- Calcium Mobilization : The rise in intracellular calcium is facilitated by inositol trisphosphate (IP3) pathways and calcium channel influx.

- Myosin Light Chain Kinase Activation : Increased calcium binds to calmodulin, activating myosin light chain kinase, which phosphorylates myosin and promotes smooth muscle contraction, resulting in vasoconstriction .

Clinical Applications

This compound is primarily indicated for:

- Migraine Treatment : It is often combined with other analgesics such as acetaminophen and dichloralphenazone to enhance efficacy against acute migraine attacks .

- Vascular Headaches : Its vasoconstrictive properties make it suitable for treating tension-type headaches as well .

Case Studies and Research Findings

Several case studies highlight both the efficacy and potential adverse effects associated with this compound:

Case Study 1: Acute Necrotizing Eosinophilic Myocarditis

A 29-year-old woman developed acute necrotizing eosinophilic myocarditis after excessive use of an over-the-counter medication containing this compound. This case emphasizes the need for caution regarding prolonged use of this compound due to its vasoconstrictive effects, which may lead to serious cardiovascular complications .

Case Study 2: Intracerebral Hemorrhage

A 45-year-old woman experienced a massive intracerebral hemorrhage after taking a combination medication containing this compound. This incident underscores the potential risks of using this drug without medical supervision, especially in patients without prior stroke risk factors .

Safety Profile

The safety profile of this compound has been scrutinized due to reports of serious adverse effects:

- Adverse Effects : Common side effects include sedation, gastrointestinal disturbances, and hypertension. More severe complications such as medication-overuse headache and intracerebral hemorrhage are noted in literature .

- Regulatory Status : The FDA has classified isometheptene-containing products as unapproved for interstate commerce since January 2018 due to safety concerns, although they remain available over-the-counter in some countries like Brazil .

Comparative Efficacy

A comparative study evaluated the efficacy of this compound against sumatriptan succinate for migraine treatment. Results indicated that both medications were effective; however, patients treated with this compound reported fewer adverse effects compared to those receiving sumatriptan .

| Medication Combination | Efficacy | Adverse Effects |

|---|---|---|

| This compound + Acetaminophen | Similar | Fewer |

| Sumatriptan Succinate | Similar | More |

Eigenschaften

CAS-Nummer |

7492-31-1 |

|---|---|

Molekularformel |

C15H29NO8 |

Molekulargewicht |

351.39 g/mol |

IUPAC-Name |

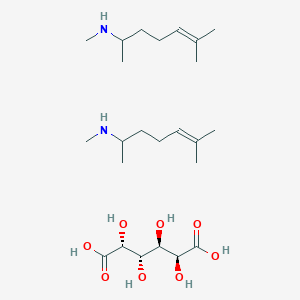

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |

InChI-Schlüssel |

HZEDCQLNSYIOTE-OPDGLEOBSA-N |

SMILES |

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Isomerische SMILES |

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

Kanonische SMILES |

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Key on ui other cas no. |

7492-31-1 |

Verwandte CAS-Nummern |

503-01-5 (Parent) |

Synonyme |

Galactaric Acid compd. with N,1,5-Trimethyl-4-hexenylamine; Mucic Acid Salt with N,1,5-Trimethyl-4-hexenylamine (1:2); N,1,5-Trimethyl-4-hexenylamine Galactarate (2:1); N,6-Dimethyl-5-hepten-2-amine Galactarate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.